![molecular formula C24H26N2O3 B5976271 2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5976271.png)
2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
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Description
The compound “2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a benzyl group attached to a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains an isoindole dione group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. For example, the presence of the piperidine ring could potentially make the compound a base, while the carbonyl groups could potentially make the compound a weak acid .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor and acts as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction due to the presence of a basic nitrogen atom . The presence of two or more lipophilic groups in the compound is another common feature of most of the antagonists .
Biochemical Pathways
The compound affects the pathway related to HIV-1 entry into cells. By acting as an antagonist to the CCR5 receptor, it prevents the entry of HIV-1 strains that require this receptor for infection .
Pharmacokinetics
The compound’s structure, which includes a basic nitrogen atom and two or more lipophilic groups, suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells. This is achieved by blocking the CCR5 receptor, which is essential for the entry of certain strains of HIV-1 .
properties
IUPAC Name |
2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-22(25-15-12-19(13-16-25)17-18-7-2-1-3-8-18)11-6-14-26-23(28)20-9-4-5-10-21(20)24(26)29/h1-5,7-10,19H,6,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDUAPWDOZSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione |
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